N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide is a complex organic compound notable for its potential applications in medicinal chemistry. This compound features a unique structure that combines various functional groups, which may contribute to its biological activity.
N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide can be classified as a sulfanyl acetamide derivative with a complex polycyclic structure. It falls under the category of small molecules with potential pharmacological properties.
The synthesis of N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide typically involves several steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice (e.g., tetrahydrofuran or dimethylformamide), to ensure high yields and purity of the final product . Advanced techniques such as preparative high-performance liquid chromatography (HPLC) may be employed for purification.
The molecular structure of N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide can be represented with the following key features:
The compound's structural data can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamide may participate in various chemical reactions:
Detailed mechanistic studies would require kinetic analysis and possibly computational modeling to predict reaction pathways and intermediates.
The mechanism of action for N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-y]sulfanyl}acetamide is primarily hypothesized based on its structural features:
Experimental validation through biochemical assays would be necessary to elucidate the precise mechanism and quantify its efficacy.
The physical properties of N-(3-chloro-4-fluorophenyl)-2-{[12-oxo-11-(prop-2-en-1-y)-7-thia -9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca -1(8), 2(6), 9-trien -10-y]sulfanyl}acetamide include:
Key chemical properties include:
Relevant analyses such as thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) could provide insights into thermal stability.
N-(3-chloro-4-fluorophenyl)-2-{[12 -oxo -11 -(prop -2 -en -1 -yl) -7-thia -9 , 11 -diazatricyclo [6 . 4 . 0 . 0^{2 , 6}] dodeca -1 (8) , 2 (6) , 9 -trien -10 -y] sulfanyl} acetamide has potential applications in:
This compound represents an interesting area of study within medicinal chemistry due to its complex structure and potential therapeutic applications in treating inflammatory diseases or disorders related to immune system dysregulation .
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2